

Isothipendyl Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

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Compound of Interest		
Compound Name:	Isothipendyl Hydrochloride	
Cat. No.:	B1672625	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl hydrochloride is a first-generation antihistamine and anticholinergic agent, recognized for its efficacy as an antipruritic.[1] As a member of the azaphenothiazine derivative class, its therapeutic action is primarily attributed to its potent antagonism of the histamine H1 receptor.[2][3] Understanding the solubility of **Isothipendyl Hydrochloride** in various organic solvents is a critical parameter for its formulation, development, and analytical characterization. This technical guide provides a comprehensive overview of the available solubility data, outlines experimental methodologies for its determination, and presents relevant signaling pathways and workflows.

Core Physicochemical Properties

Isothipendyl Hydrochloride presents as a solid, with a molecular formula of C₁₆H₂₀ClN₃S and a molecular weight of approximately 321.9 g/mol .[4][5] Its hydrochloride salt form is utilized to enhance its solubility and absorption.[6]

Solubility Profile

Quantitative solubility data for **Isothipendyl Hydrochloride** in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information, a qualitative and predicted solubility profile can be summarized.



Table 1: Solubility of Isothipendyl Hydrochloride

Solvent	IUPAC Name	PubChem CID	Qualitative Solubility	Predicted Water Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	Dimethyl sulfoxide	679	Soluble[7][8]	-
Methanol	Methanol	887	Slightly Soluble[2]	-
Water	Oxidane	962	Soluble[9]	0.14[3][5]

Note: The predicted water solubility value is based on computational models and may not reflect experimental results.

Experimental Protocols

While specific experimental protocols for determining the solubility of **Isothipendyl Hydrochloride** were not found in the reviewed literature, a general methodology based on established practices can be outlined. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10]

General Shake-Flask Solubility Determination Protocol

- Preparation of Saturated Solution: An excess amount of Isothipendyl Hydrochloride is added to a known volume of the selected organic solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate
 the saturated solution from the excess solid.

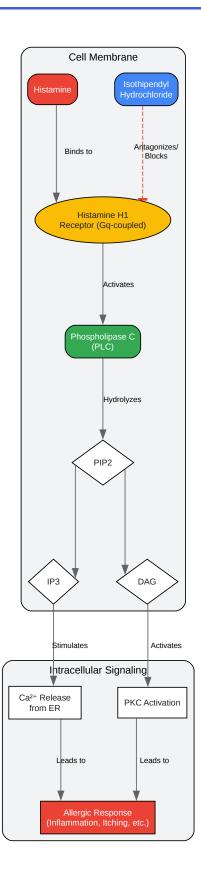


- Quantification: The concentration of Isothipendyl Hydrochloride in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
- Data Analysis: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).

Signaling Pathway and Experimental Workflow Visualizations

To further aid researchers, the following diagrams illustrate the mechanism of action of **Isothipendyl Hydrochloride** and a typical experimental workflow for solubility determination.

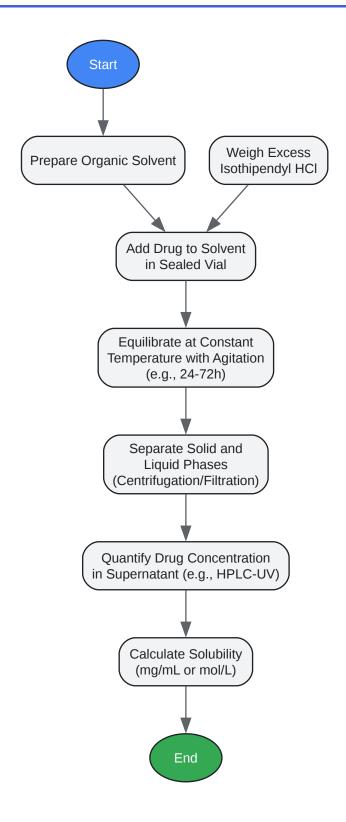




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Isothipendyl Hydrochloride Mechanism of Action





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Experimental Workflow for Solubility Determination

Conclusion



This technical guide consolidates the currently available information on the solubility of **Isothipendyl Hydrochloride** in organic solvents. While quantitative data remains limited, the qualitative profile and the provided experimental framework offer a valuable resource for researchers and professionals in drug development. The elucidation of its H1 receptor antagonist activity through the signaling pathway diagram further enhances the understanding of its pharmacological role. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile of **Isothipendyl Hydrochloride** across a broader range of organic solvents.

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